molecular formula C7H13N3O4 B1580636 dl-Alanylglycylglycine CAS No. 927-21-9

dl-Alanylglycylglycine

Cat. No.: B1580636
CAS No.: 927-21-9
M. Wt: 203.2 g/mol
InChI Key: VGPWRRFOPXVGOH-UHFFFAOYSA-N
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Description

dl-Alanylglycylglycine: is a tripeptide composed of alanine, glycine, and glycine residues. It is a synthetic compound with the molecular formula C7H13N3O4 and a molecular weight of 203.1958 g/mol . This compound is often used in peptide synthesis and research due to its stability and well-defined structure.

Mechanism of Action

dl-Alanylglycylglycine, also known as DL-Alanyl-glycyl-glycine, is a tripeptide used for proteomics research . The following sections will detail its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Alanylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids to a growing peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (alanine and glycine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale peptide synthesizers that automate the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: dl-Alanylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products:

Scientific Research Applications

dl-Alanylglycylglycine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    dl-Alanylglycylglycine: C7H13N3O4

    dl-Valylglycylglycine: C9H17N3O4

    dl-Alanyl-dl-serine: C6H12N2O4

    Carbobenzoxy-l-alanylglycylglycine: C14H18N3O5

    dl-Bromoisovalerylglycine: C7H12BrNO3

Comparison: this compound is unique due to its specific sequence of alanine and glycine residues, which confer distinct structural and functional properties. Compared to other similar compounds, this compound has a simpler structure, making it easier to synthesize and study. Its stability and well-defined structure make it a valuable model compound in peptide research .

Properties

IUPAC Name

2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWRRFOPXVGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919001
Record name N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine
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URL https://comptox.epa.gov/dashboard/DTXSID40919001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-21-9, 3146-40-5, 89921-48-2
Record name Alanylglycylglycine (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC36654
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D,L-ALANYLGLYCYLGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research article investigates the partial molar volumes (V0) of various peptides, including DL-Alanyl-glycyl-glycine, at 35°C. How does the study explain the observed increase in V0 for these peptides at 35°C compared to 25°C?

A1: The study attributes the increase in partial molar volumes (V0) at 35°C compared to 25°C to the influence of temperature on solute-solvent interactions []. While the study doesn't delve into specific interactions for DL-Alanyl-glycyl-glycine, it suggests that the increased thermal energy at 35°C likely weakens the structuring of water molecules around the peptide, leading to a slight expansion in the volume occupied by the solute. This phenomenon highlights the importance of considering temperature effects when studying peptide behavior in solution.

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